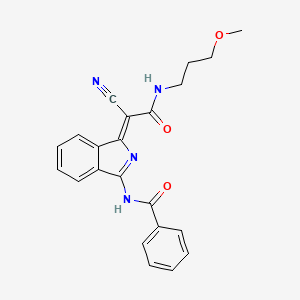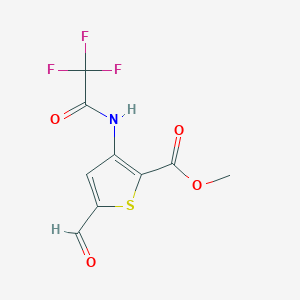
methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate
Overview
Description
Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate is a synthetic organic compound with the molecular formula C9H6F3NO4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Functional Groups: The formyl and trifluoroacetamido groups are introduced through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and continuous flow reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation: Methyl 5-carboxy-3-(trifluoroacetamido)thiophene-2-carboxylate
Reduction: Methyl 5-hydroxymethyl-3-(trifluoroacetamido)thiophene-2-carboxylate
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The trifluoroacetamido group enhances the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate: Similar structure but with a trifluoromethyl group instead of a trifluoroacetamido group.
Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate: Contains a boron-based substituent instead of the formyl and trifluoroacetamido groups.
Uniqueness
Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate is unique due to the presence of both formyl and trifluoroacetamido groups, which confer distinct chemical reactivity and biological activity. The trifluoroacetamido group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
methyl 5-formyl-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4S/c1-17-7(15)6-5(2-4(3-14)18-6)13-8(16)9(10,11)12/h2-3H,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJJBYNPENUHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C=O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2633638.png)
![1-[2-(4-Nitrobenzenesulfonyl)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2633639.png)
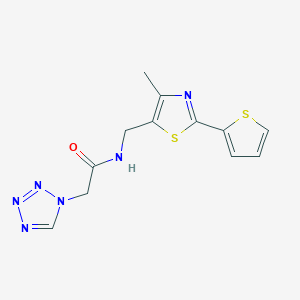
![4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B2633642.png)
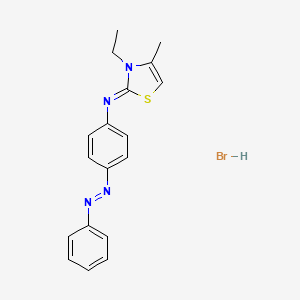
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2633644.png)
![N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide](/img/structure/B2633645.png)
![2-[(3-methylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2633648.png)
![N-[(4-chlorophenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2633654.png)
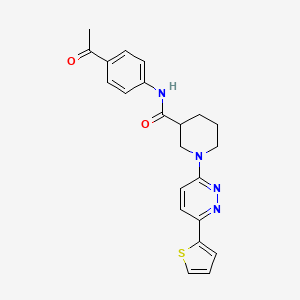
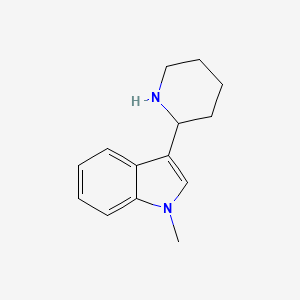
![4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2633657.png)
![7-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2633659.png)
